2,4-dichloro-N-cycloheptylbenzamide
Description
2,4-Dichloro-N-cycloheptylbenzamide is a benzamide derivative characterized by a benzene ring substituted with chlorine atoms at the 2- and 4-positions and a cycloheptyl group attached to the amide nitrogen.
Properties
Molecular Formula |
C14H17Cl2NO |
|---|---|
Molecular Weight |
286.2g/mol |
IUPAC Name |
2,4-dichloro-N-cycloheptylbenzamide |
InChI |
InChI=1S/C14H17Cl2NO/c15-10-7-8-12(13(16)9-10)14(18)17-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,17,18) |
InChI Key |
KJQYXLOJKFGVIS-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamides with Cycloalkyl Groups
The cycloalkyl group on the amide nitrogen significantly impacts molecular properties. For example:
Notes:
Dichloro Substitution Patterns
The position of chlorine atoms on the benzene ring influences electronic and steric interactions:
Notes:
- The 2,4-dichloro configuration in the target compound may enhance binding to hydrophobic pockets in biological targets compared to 3,4-substituted analogs .
N-Substituent Modifications
Variations in the amide nitrogen substituents alter physicochemical and biological properties:
Notes:
- Cycloheptyl and dimethylamino groups may confer distinct pharmacokinetic profiles, with the latter enabling protonation-dependent cellular uptake .
Physicochemical and Pharmacological Insights
- Lipophilicity : Cycloheptyl and dichloro substituents increase logP values, favoring blood-brain barrier penetration but reducing aqueous solubility .
- Synthetic Methods: Mechanochemical synthesis (e.g., ball-mill reactions) used for similar amides (e.g., N-(2,2-diphenylethyl)-4-nitrobenzamide) could be adapted for eco-friendly preparation .
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